Compound Description: IHMT-PI3Kδ-372 is a potent and selective PI3Kδ inhibitor developed for treating Chronic Obstructive Pulmonary Disease (COPD). It displays high selectivity for PI3Kδ over other class I PI3Ks .
Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine scaffold with the target compound "4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide." Both compounds feature substitutions at the 1-position of the pyrazolo[3,4-d]pyrimidine ring, indicating potential significance for biological activity and binding interactions .
Compound Description: CHMFL-FLT3-213 acts as a highly potent type II FLT3 kinase inhibitor designed to overcome resistance in FLT3-ITD positive AML. It effectively inhibits FLT3-ITD mutants and associated oncogenic mutations, demonstrating strong antiproliferative effects and inducing apoptosis in AML cell lines .
Relevance: Similar to the target compound "4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide," CHMFL-FLT3-213 possesses a substituted phenyl ring at the 1-position of the pyrazolo[3,4-d]pyrimidine core. This structural similarity highlights the potential significance of this substitution pattern in achieving desired biological activity and target specificity .
Compound Description: Compound 18b is a potent FLT3 inhibitor investigated for its potential in treating psoriasis. It exhibits significant antipsoriatic effects in a K14-VEGF transgenic mouse model and demonstrates a favorable safety profile .
Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core structure with "4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide", with both compounds containing a fluorine atom on the phenyl ring directly attached to the pyrazolo[3,4-d]pyrimidine core. This structural feature suggests potential similarities in their physicochemical properties and binding affinities .
Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor designed for treating FLT3-ITD positive AML. It demonstrates high selectivity for FLT3 kinase over BTK kinase and effectively inhibits the proliferation of FLT3-ITD positive AML cell lines .
Relevance: This compound shares the pyrazolo[3,4-d]pyrimidine core structure with the target compound, with both containing a substituted phenyl ring at the 3-position of the pyrazolo[3,4-d]pyrimidine. This structural similarity suggests they may share a similar binding mode with their respective targets .
Compound Description: CHMFL-EGFR-202 is an irreversible EGFR mutant kinase inhibitor targeting EGFR primary mutants and the drug-resistant mutant L858R/T790M. It exhibits a distinct binding mode, forming a covalent bond with Cys797 of EGFR, and shows potent antiproliferative effects against EGFR mutant-driven NSCLC cell lines .
Relevance: Both CHMFL-EGFR-202 and the target compound “4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide” are based on the pyrazolo[3,4-d]pyrimidine core structure. They both contain diverse substituents at the 1-position, suggesting this region of the molecule is amenable to modification for achieving specific activity and selectivity profiles .
Compound Description: This series of compounds, particularly compound 13an, acts as potent multikinase inhibitors targeting Src, KDR, and several kinases within the MAPK signaling pathway. They exhibit significant anti-TNBC activities in vitro and in vivo, displaying good pharmacokinetic properties and low toxicity .
Relevance: The 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives and the target compound, "4-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}benzamide", share a common structural motif: the pyrazolo[3,4-d]pyrimidine core. The variations in substituents at the 1 and 4 positions in these compounds highlight the versatility of this scaffold for exploring structure-activity relationships and developing potent inhibitors against diverse targets .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.